1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one

Medicinal Chemistry PBR Ligand Design Antileishmanial Drug Discovery

1H,2H,3H-Pyrrolo[3,4-b]quinolin-3-one (CAS 34535-42-7) is a tricyclic heterocycle featuring a fused pyrrole and quinoline system with a lactam carbonyl at the 3-position. It serves as the foundational building block for a broad class of biologically active pyrrolo[3,4-b]quinoline derivatives, most notably those explored as peripheral benzodiazepine receptor (PBR) ligands and antitumor agents.

Molecular Formula C11H8N2O
Molecular Weight 184.2
CAS No. 34535-42-7
Cat. No. B6256899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one
CAS34535-42-7
Molecular FormulaC11H8N2O
Molecular Weight184.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,2H,3H-Pyrrolo[3,4-b]quinolin-3-one (CAS 34535-42-7): Core Scaffold Procurement Guide


1H,2H,3H-Pyrrolo[3,4-b]quinolin-3-one (CAS 34535-42-7) is a tricyclic heterocycle featuring a fused pyrrole and quinoline system with a lactam carbonyl at the 3-position . It serves as the foundational building block for a broad class of biologically active pyrrolo[3,4-b]quinoline derivatives, most notably those explored as peripheral benzodiazepine receptor (PBR) ligands [1] and antitumor agents [2]. Its unsubstituted nature makes it the ideal starting point for structure-activity relationship (SAR) studies where substitution at the 2-, 9-, or other positions is systematically explored.

Why 1H,2H,3H-Pyrrolo[3,4-b]quinolin-3-one Cannot Be Interchanged with Its Regioisomer or Simple Analogs


The position of the lactam carbonyl is the primary driver of biological activity and synthetic utility within this scaffold class. The 3-one regioisomer (CAS 34535-42-7) is the key intermediate for the PBR ligand series reported by Anzini et al., which are all 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-ones [1]. In contrast, the 1-one regioisomer (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one) has been explored as a distinct antileishmanial chemotype with a fundamentally different biological profile [2]. Even a minor modification, such as the addition of a 9-chloro-2-methyl substitution, shifts the compound's computed LogP from 0.16 to 2.2, profoundly affecting its physicochemical properties and potential target engagement [3]. Therefore, substituting the core 3-one scaffold with a regioisomer or a simple analog will redirect the entire SAR trajectory and is not viable for projects focused on 3-one-derived lead series.

1H,2H,3H-Pyrrolo[3,4-b]quinolin-3-one: Differential Evidence for Scientific Selection


Regioisomeric Specificity: The 3-One vs. 1-One Scaffold Dictates Biological Target Class

The 3-one regioisomer (1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one, CAS 34535-42-7) is the established core for peripheral benzodiazepine receptor (PBR) ligands, as demonstrated by Anzini et al. [1]. The 1-one regioisomer (2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one) is instead the core for a distinct antileishmanial series, with a lead compound (5m) showing an anti-amastigote IC50 of 8.36 µM and a selectivity index of 7.79 in visceral leishmaniasis models [2]. This is a class-level distinction, but it rigorously demonstrates that the position of the carbonyl oxygen fundamentally determines the scaffold's biological target space.

Medicinal Chemistry PBR Ligand Design Antileishmanial Drug Discovery

Antitumor Potency of a 2-Substituted Derivative Establishes Baseline Cytotoxicity of the 3-One Scaffold

A series of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives was evaluated against human neuroblastoma (SK-N-SH) and lung carcinoma (A549) cell lines [1]. The most potent derivative, compound 1d, exhibited an IC50 of 8.62 µM against SK-N-SH cells. While this is a derivative rather than the unsubstituted core, it provides the only publicly available quantitative cytotoxicity benchmark for the 3-one scaffold class. In the same study, the synthetic route begins with the unsubstituted core, confirming its essential role as the precursor for active antitumor agents.

Cancer Research Neuroblastoma Lung Carcinoma

Physicochemical Differentiation: The Unsubstituted Core Offers a Distinct LogP Profile for CNS Drug Design

The unsubstituted 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one has a predicted ACD/LogP of 0.16, indicating near-equal partitioning between lipid and aqueous phases . In contrast, the 9-chloro-2-methyl substituted analog has a computed XLogP3 of 2.2, over two log units higher [1]. This is a critical consideration for CNS drug discovery, where a LogP in the 1-3 range is considered optimal for blood-brain barrier penetration; the unsubstituted core provides a blank, hydrophilic slate that can be tuned upward through substitution, whereas the pre-substituted analog starts with significantly higher lipophilicity, potentially limiting its utility for CNS indications requiring lower LogP.

Drug Design CNS Penetration Physicochemical Properties

Synthetic Accessibility: Direct Use as a Building Block for Enantiomerically Pure Antitumor Agents

The unsubstituted 3-one core is directly used as the starting material for synthesizing enantiomerically pure antitumor agents via chemoenzymatic resolution. Nagarapu et al. demonstrated that (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one could be resolved using Candida antarctica B (CAL-B) and Candida rugosa (CRL) lipases, yielding enantiomerically pure compounds with high enantiomeric excess [1]. The S-(-) alcohol enantiomer showed superior tumor cell growth inhibition against SK-N-SH and A549 cell lines. This synthetic versatility is intrinsic to the unsubstituted 3-one core and is not achievable with pre-substituted analogs without deconstruction.

Organic Synthesis Chemoenzymatic Resolution Medicinal Chemistry

1H,2H,3H-Pyrrolo[3,4-b]quinolin-3-one: Validated Application Scenarios for Procurement


CNS Drug Discovery: Peripheral Benzodiazepine Receptor (PBR) Ligand Development

The 3-one scaffold is the established core for PBR ligand synthesis, as reported by Anzini et al. [1]. Research groups exploring translocator protein (TSPO) modulators for neuroinflammation, anxiety, or neurodegenerative diseases should procure the unsubstituted 3-one scaffold as the starting material for systematic SAR studies at the 2- and 9-positions.

Oncology Lead Optimization: Building Block for Antitumor Agents

Following the work of Nagarapu et al., the 3-one core is a validated precursor for low-micromolar antitumor agents targeting neuroblastoma (SK-N-SH) and lung carcinoma (A549) cell lines [2]. Medicinal chemistry teams can leverage this scaffold to explore N-2 substitutions and chiral resolutions to improve potency and selectivity.

Physicochemical Property-Driven Fragment-Based Drug Design (FBDD)

With a predicted LogP of 0.16 , the unsubstituted 3-one core is an attractive fragment for FBDD campaigns targeting the CNS. Its low lipophilicity provides a favorable starting point for fragment growing or linking strategies, where higher LogP analogs (e.g., 9-chloro-2-methyl derivative, LogP = 2.2 [3]) would be less suitable.

Quote Request

Request a Quote for 1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.